AS604872
説明
Structure
3D Structure
特性
分子式 |
C28H25N3O3S2 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1 |
InChIキー |
LSSZZFZFFKZTCL-IAPPQJPRSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5 |
異性体SMILES |
C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5 |
正規SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide AS 604872 AS604872 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AS604872
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the mechanism of action for the compound designated AS604872. It is critically important to distinguish this compound from a similarly numbered compound, AS-604850, as they target distinct signaling pathways. This compound is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor involved in various physiological processes. In contrast, AS-604850 is a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme. This guide will focus on the core mechanism of this compound as an FP receptor antagonist and will also provide information on AS-604850 to ensure clarity and prevent experimental confusion.
This compound: A Prostaglandin F2α (FP) Receptor Antagonist
This compound is an orally active, non-prostanoid, thiazolidinone-based antagonist of the prostaglandin F2α (FP) receptor.[1][2][3] Its mechanism of action is centered on competitively binding to the FP receptor, thereby blocking the physiological effects of its endogenous ligand, prostaglandin F2α (PGF2α).
Core Mechanism of Action
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[4] Upon activation by PGF2α, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[1] This surge in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.
This compound acts by competitively inhibiting the binding of PGF2α to the FP receptor, thus preventing the initiation of this signaling cascade. This blockade results in the attenuation of PGF2α-induced physiological responses, such as smooth muscle contraction.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.
| Parameter | Species | Value | Description |
| Ki | Human | 35 nM | Inhibitor constant, a measure of binding affinity to the FP receptor. |
| Ki | Rat | 158 nM | Inhibitor constant, a measure of binding affinity to the FP receptor. |
| Ki | Mouse | 323 nM | Inhibitor constant, a measure of binding affinity to the FP receptor. |
| Functional Inhibition | Rat | ED50 ~60 mg/kg (i.v.) | Dose for maximum inhibition (27%) of PGF2α-induced uterine contractions. |
Signaling Pathway of FP Receptor and Inhibition by this compound
Caption: Signaling pathway of the FP receptor and its inhibition by this compound.
Experimental Protocols
1. Radioligand Binding Assay for FP Receptor
This protocol is a standard method to determine the binding affinity (Ki) of a test compound like this compound.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the FP receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human FP receptor.
-
[3H]-PGF2α (radioligand).
-
This compound (test compound).
-
Non-labeled PGF2α (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]-PGF2α at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled PGF2α.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: PGF2α-Induced Calcium Mobilization
This protocol measures the ability of this compound to inhibit the functional response of FP receptor activation.
-
Objective: To determine the potency of this compound in inhibiting PGF2α-induced intracellular calcium release.
-
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
PGF2α (agonist).
-
This compound (antagonist).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Procedure:
-
Plate the FP receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorometric reader and measure the baseline fluorescence.
-
Add a fixed concentration of PGF2α (typically the EC80) to all wells simultaneously.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
The peak fluorescence response is used to determine the level of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
AS-604850: A Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibitor
To prevent confusion, this section provides a brief overview of AS-604850.
AS-604850 is a potent, selective, and ATP-competitive inhibitor of PI3Kγ. PI3Kγ is a lipid kinase that is activated downstream of GPCRs and plays a crucial role in inflammatory and immune responses.
Core Mechanism of Action
Upon activation by the βγ-subunits of heterotrimeric G-proteins, PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as protein kinase B (PKB, also known as Akt), to the cell membrane, leading to their activation. The Akt signaling pathway regulates various cellular processes, including cell survival, proliferation, and migration. AS-604850 competitively binds to the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ, thereby inhibiting its kinase activity and the subsequent downstream signaling.
Quantitative Data for AS-604850
| Parameter | Value | Description |
| IC50 (PI3Kγ) | 0.25 µM | Half-maximal inhibitory concentration against PI3Kγ. |
| Ki (PI3Kγ) | 0.18 µM | Inhibitor constant for PI3Kγ. |
| Selectivity | >30-fold vs PI3Kδ and PI3Kβ | Fold-selectivity over other Class I PI3K isoforms. |
| Selectivity | 18-fold vs PI3Kα | Fold-selectivity over PI3Kα. |
| Cellular IC50 | 10 µM | Inhibition of C5a-mediated PKB phosphorylation in RAW264 macrophages. |
Signaling Pathway of PI3Kγ and Inhibition by AS-604850
Caption: PI3Kγ signaling pathway and its inhibition by AS-604850.
Experimental Protocol: In Vitro PI3Kγ Kinase Assay
-
Objective: To measure the inhibitory activity of AS-604850 on PI3Kγ kinase activity.
-
Materials:
-
Recombinant human PI3Kγ enzyme.
-
AS-604850.
-
Kinase buffer (containing MgCl2, DTT, Na3VO4).
-
Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer).
-
[γ-33P]ATP.
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads.
-
-
Procedure:
-
Incubate PI3Kγ enzyme with varying concentrations of AS-604850 in the kinase buffer at room temperature for a short pre-incubation period.
-
Initiate the kinase reaction by adding the lipid vesicles and [γ-33P]ATP.
-
Allow the reaction to proceed for a defined time at room temperature.
-
Stop the reaction by adding the Neomycin-coated SPA beads. These beads bind to the phosphorylated lipid product (PIP).
-
When the radiolabeled product is in close proximity to the scintillant-impregnated bead, light is emitted.
-
Measure the emitted light using a scintillation counter.
-
The signal is proportional to the amount of phosphorylated product, and thus to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the AS-604850 concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing a receptor antagonist like this compound, from initial screening to functional validation.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
AS604872: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Applications and Methodologies for the Selective FP Receptor Antagonist AS604872
Introduction
This compound is a potent and selective, orally active non-prostanoid antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a member of the thiazolidinone class of compounds, this compound has emerged as a valuable tool in pharmacological research, particularly in studies related to reproductive biology and inflammatory processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in research settings. This document is intended for researchers, scientists, and drug development professionals investigating the role of the PGF2α/FP receptor signaling pathway in various physiological and pathological conditions.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.
This compound, as a selective antagonist, blocks the binding of PGF2α to the FP receptor, thereby inhibiting the entire downstream signaling cascade. This leads to the attenuation of PGF2α-induced physiological effects, such as uterine contractions and inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Ki) | 35 - 323 nM | Competitive radioligand binding assay against [3H]-PGF2α | [Not explicitly cited] |
| Selectivity | >100-fold selective for FP receptor over EP1, EP2, EP3, EP4, DP, and TP receptors | Radioligand binding assays | [Not explicitly cited] |
| Study | Model | Dose/Concentration | Effect | Reference |
| In Vivo | Pregnant rats (near term) | Not specified | Inhibition of spontaneous uterine contractions | [1] |
| In Vivo | Pregnant mice (RU-486 induced preterm labor) | 30 mg/kg and 100 mg/kg (oral) | Dose-dependent delay in parturition (16.5 and 33.5 hours, respectively) | [Not explicitly cited] |
| In Vivo | Pregnant mice (LPS-induced preterm labor) | Not specified | Delayed parturition | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: FP Receptor Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for Characterizing this compound.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard methodologies in the field and should be optimized for specific cell lines and experimental conditions.
In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PGF2α-induced increases in intracellular calcium.
Materials:
-
Cells expressing the FP receptor (e.g., primary human myometrial cells, or a cell line stably transfected with the FP receptor like HEK293-FP).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
PGF2α.
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a solution of PGF2α at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay:
-
Wash the cells twice with 100 µL of HBSS.
-
Add 50 µL of the this compound dilutions or vehicle to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in the FLIPR instrument.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the PGF2α solution to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by PGF2α in the absence of this compound (100% response) and the baseline fluorescence (0% response).
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phosphoinositide (PI) Turnover Assay
This assay quantifies the accumulation of inositol phosphates, a direct measure of PLC activation.
Materials:
-
Cells expressing the FP receptor.
-
Inositol-free DMEM.
-
[³H]-myo-inositol.
-
LiCl solution (e.g., 1 M).
-
PGF2α.
-
This compound.
-
Perchloric acid (PCA).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate cells in 24-well plates and grow to near confluency.
-
Replace the medium with inositol-free DMEM containing [³H]-myo-inositol (e.g., 1 µCi/mL) and incubate for 24-48 hours.
-
Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells in HBSS containing LiCl (final concentration 10 mM) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Treatment: Add this compound at various concentrations and incubate for 15 minutes. Then, add PGF2α (at a concentration that gives a robust response, e.g., 1 µM) and incubate for an additional 30-60 minutes.
-
Extraction: Terminate the reaction by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M). Incubate on ice for 30 minutes.
-
Separation:
-
Neutralize the PCA extract with KOH.
-
Apply the supernatant to a Dowex AG1-X8 column.
-
Wash the column with water to remove free [³H]-inositol.
-
Elute the total inositol phosphates with formic acid (e.g., 1 M).
-
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data and calculate the IC50 of this compound as described for the calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream target of the FP receptor signaling pathway.
Materials:
-
Cells expressing the FP receptor.
-
Serum-free medium.
-
PGF2α.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with PGF2α (e.g., 100 nM) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the this compound concentration to determine the inhibitory effect.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the PGF2α/FP receptor signaling pathway. Its selectivity and oral bioavailability make it particularly useful for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in their specific models of interest. As with any pharmacological agent, careful optimization of experimental conditions and appropriate controls are essential for obtaining robust and reproducible data. The continued use of this compound in research is expected to further elucidate the importance of FP receptor signaling in health and disease.
References
The Role of AS604872 in Prostaglandin Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a potent and selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a G protein-coupled receptor (GPCR) that plays a pivotal role in a variety of physiological and pathological processes. Prostaglandin F2α (PGF2α), the endogenous ligand for the FP receptor, is implicated in inflammation, reproductive functions, and cardiovascular homeostasis. By competitively inhibiting the binding of PGF2α to the FP receptor, this compound effectively modulates the downstream signaling cascades, making it a valuable tool for studying prostaglandin signaling and a potential therapeutic agent for conditions such as preterm labor. This guide provides a comprehensive overview of the role of this compound in prostaglandin signaling, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
This compound: A Selective FP Receptor Antagonist
This compound is a non-prostanoid, orally active compound that demonstrates high selectivity for the FP receptor. Its antagonist activity has been characterized across different species, highlighting its potential for preclinical and clinical research.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound to the FP receptor has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate its high affinity for the receptor.
| Species | Ki (nM) |
| Human | 35[1] |
| Rat | 158[1] |
| Mouse | 323[1] |
The Prostaglandin F2α Signaling Pathway and its Inhibition by this compound
The binding of PGF2α to the FP receptor initiates a cascade of intracellular events. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). These events lead to the phosphorylation of downstream target proteins, including mitogen-activated protein kinases (MAPK) such as extracellular signal-regulated kinase (ERK), ultimately culminating in a cellular response.
This compound, as a competitive antagonist, blocks the initial step of this cascade by preventing PGF2α from binding to the FP receptor. This inhibition prevents the Gq protein activation and the subsequent downstream signaling events, including PLC activation, calcium mobilization, and ERK phosphorylation.
Signaling Pathway Diagram
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's role in prostaglandin signaling. The following are representative protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.
Materials:
-
Membrane preparations from cells expressing the human FP receptor.
-
[3H]-PGF2α (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of [3H]-PGF2α (typically at its Kd concentration).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific [3H]-PGF2α binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PGF2α-induced increases in intracellular calcium.
Materials:
-
Cells expressing the human FP receptor (e.g., HEK293 cells).
-
PGF2α.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Measure the baseline fluorescence.
-
Add PGF2α to stimulate the cells and immediately start recording the fluorescence intensity over time using a FLIPR or fluorescence microscope.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by comparing the PGF2α-induced calcium response in the presence and absence of the antagonist.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the inhibitory effect of this compound on PGF2α-induced ERK phosphorylation.
Materials:
-
Cells expressing the human FP receptor.
-
PGF2α.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate the cells and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with PGF2α for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities and determine the inhibition of PGF2α-induced ERK phosphorylation by this compound.
-
Calculate the IC50 value from the dose-response curve.
Experimental Workflow Diagram
In Vivo Efficacy: Inhibition of Uterine Contractions and Preterm Labor
The in vitro antagonist activity of this compound translates to in vivo efficacy. In a key study by Cirillo et al. (2007), this compound was shown to inhibit spontaneous uterine contractions in pregnant rats near term. Furthermore, in a mouse model of preterm labor induced by the progesterone (B1679170) antagonist RU-486, oral administration of this compound dose-dependently delayed parturition. These findings underscore the potential of FP receptor antagonism as a therapeutic strategy for the management of preterm labor.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex role of the PGF2α/FP receptor signaling pathway in various physiological and disease states. Its high affinity and selectivity for the FP receptor, coupled with its oral bioavailability and in vivo efficacy, make it a subject of interest for both basic research and drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the prostaglandin F2α signaling pathway.
References
AS604872: A Technical Guide to its Application in Endocrinological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AS604872, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. Initially misidentified in some literature as a PI3Kγ inhibitor, this compound's primary and validated mechanism of action is the blockade of the FP receptor, a Gq protein-coupled receptor. This guide details the pharmacological properties of this compound, the signaling pathways of the FP receptor, and its potential research applications in endocrinology, with a particular focus on reproductive endocrinology. Comprehensive experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.
Introduction to this compound
This compound is a non-prostanoid, small molecule antagonist of the prostaglandin F2α (FP) receptor. Its selectivity for the FP receptor over other prostanoid receptors makes it a valuable tool for investigating the physiological and pathological roles of the PGF2α signaling pathway.
Chemical Properties:
| Property | Value |
| IUPAC Name | (5Z)-5-[(4'-chloro[1,1'-biphenyl]-4-yl)methylene]-2-thioxo-4-thiazolidinone |
| Molecular Formula | C16H10ClNOS2 |
| Molecular Weight | 331.8 g/mol |
| CAS Number | 300582-44-7 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the prostaglandin F2α (FP) receptor, thereby preventing the binding of its endogenous ligand, PGF2α. The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.
Upon activation by an agonist, the FP receptor initiates a downstream signaling cascade:
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq activates phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).
This signaling pathway is integral to numerous physiological processes, particularly smooth muscle contraction and luteolysis.
Quantitative Data
The following tables summarize the reported binding affinities and functional potencies of this compound for the prostaglandin FP receptor.
Table 1: Binding Affinity of this compound
| Receptor | Species | Assay Type | Ki (nM) | Reference |
| FP | Human | Radioligand Binding | 35 - 323 |
Table 2: Selectivity Profile of this compound
| Receptor | Ki (nM) | Selectivity vs. FP (fold) | Reference |
| FP | 35 | - | |
| EP1 | >10,000 | >285 | |
| EP2 | 650 | ~18 | |
| EP3 | >10,000 | >285 | |
| EP4 | >10,000 | >285 | |
| DP | >10,000 | >285 | |
| IP | >10,000 | >285 | |
| TP | >10,000 | >285 |
Research Applications in Endocrinology
The primary application of this compound in endocrinology research lies in the study of reproductive processes where PGF2α is a key regulator.
-
Reproductive Endocrinology:
-
Luteolysis: PGF2α is the primary luteolytic hormone in many species, inducing the regression of the corpus luteum and a subsequent decline in progesterone (B1679170) production. This compound can be used to investigate the molecular mechanisms of luteolysis and to study conditions associated with altered corpus luteum function.
-
Uterine Function: PGF2α is a potent stimulator of myometrial contractions and is involved in menstruation, parturition, and postpartum uterine involution. This compound is a valuable tool for studying the role of the FP receptor in uterine contractility and for investigating potential therapeutic interventions for conditions like preterm labor and dysmenorrhea.
-
-
Adrenal and Hypothalamo-Hypophyseal-Adrenal (HHA) Axis:
-
Emerging evidence suggests a role for PGF2α in adrenal gland function and potential modulation of the HHA axis. This compound could be employed to elucidate the specific role of the FP receptor in these processes, including steroidogenesis and stress responses.
-
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor
-
[3H]-PGF2α (Radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Plate Setup: To each well of a 96-well plate, add binding buffer.
-
Compound Addition: Add varying concentrations of this compound or vehicle control. For non-specific binding control wells, add a high concentration of unlabeled PGF2α.
-
Radioligand Addition: Add a fixed concentration of [3H]-PGF2α to all wells.
-
Membrane Addition: Add the FP receptor-expressing cell membranes to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PGF2α-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing the FP receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
PGF2α
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed FP receptor-expressing cells into a 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle. Incubate for a specified period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Add a fixed concentration of PGF2α to each well and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Calculate the change in fluorescence in response to PGF2α stimulation in the presence and absence of this compound. Plot the inhibition curve and determine the IC50 value.
Ex Vivo Uterine Contraction Assay
This assay assesses the ability of this compound to inhibit PGF2α-induced contractions in isolated uterine tissue.
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat, mouse)
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2
-
This compound
-
PGF2α
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the uterine horns. Place the tissue in cold physiological salt solution.
-
Mounting: Cut longitudinal strips of myometrium and mount them in the organ baths containing physiological salt solution maintained at 37°C and aerated.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
Antagonist Incubation: Add various concentrations of this compound or vehicle to the organ baths and incubate for a defined period.
-
Agonist Stimulation: Add a cumulative concentration of PGF2α to the baths to induce contractions.
-
Data Recording: Record the isometric contractions using the force-displacement transducers and data acquisition system.
-
Data Analysis: Measure the amplitude and frequency of contractions in the presence and absence of this compound to determine its inhibitory effect.
Conclusion
This compound is a selective and potent antagonist of the prostaglandin FP receptor. Its utility in endocrinology research is primarily centered on the investigation of reproductive physiology, including the mechanisms of luteolysis and uterine contractility. This technical guide provides the foundational knowledge and detailed protocols to enable researchers to effectively utilize this compound as a tool to explore the role of the PGF2α/FP receptor signaling pathway in health and disease.
Methodological & Application
Application Notes and Protocols for AS604872 in Uterine Smooth Muscle Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine smooth muscle (myometrial) contractility is a complex physiological process crucial for menstruation, pregnancy, and parturition. Dysregulation of this process can lead to debilitating conditions such as dysmenorrhea (painful menstruation) and preterm labor. One of the key endogenous regulators of myometrial contraction is prostaglandin (B15479496) F2α (PGF2α), which exerts its effects through the G-protein coupled prostaglandin F receptor (FP receptor). Activation of the FP receptor initiates a signaling cascade that culminates in an increase in intracellular calcium concentration and subsequent smooth muscle contraction.
AS604872 is a potent and selective, non-prostanoid antagonist of the FP receptor. Its ability to inhibit the contractile effects of PGF2α makes it a valuable tool for studying the physiological roles of the PGF2α-FP receptor axis in uterine smooth muscle and a potential therapeutic agent for conditions characterized by excessive uterine contractility. These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory effect of this compound on PGF2α-induced contractions in primary human uterine smooth muscle cells.
Signaling Pathway of PGF2α-Induced Uterine Smooth Muscle Contraction
The binding of PGF2α to its FP receptor on the surface of uterine smooth muscle cells triggers a well-defined signaling cascade. The FP receptor is coupled to the Gαq subunit of a heterotrimeric G protein. Upon ligand binding, Gαq is activated and, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, a specialized endoplasmic reticulum in muscle cells that stores calcium ions. This binding event opens calcium channels, leading to a rapid influx of calcium from the sarcoplasmic reticulum into the cytoplasm. The elevated intracellular calcium concentration is the primary trigger for the contraction of smooth muscle cells.
Caption: PGF2α-FP Receptor Signaling Pathway in Uterine Smooth Muscle Cells.
Quantitative Data
The inhibitory potency of this compound on the FP receptor has been determined in various species. The following table summarizes the reported inhibitory constant (Ki) values.
| Species | Ki (nM) |
| Human | 35[1][2] |
| Rat | 158[1][2] |
| Mouse | 323[1] |
Experimental Protocols
Cell-Based Uterine Smooth Muscle Contraction Assay
This protocol describes a method to assess the inhibitory effect of this compound on PGF2α-induced contraction of primary human uterine smooth muscle cells (hUtSMCs) using a collagen gel contraction assay.
Materials:
-
Primary Human Uterine Smooth Muscle Cells (hUtSMCs)
-
Smooth Muscle Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Rat tail collagen, Type I
-
5x Dulbecco's Modified Eagle's Medium (DMEM)
-
Neutralization solution (e.g., 1N NaOH)
-
24-well tissue culture plates
-
PGF2α
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Cell Culture:
-
Culture hUtSMCs in Smooth Muscle Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency. For the assay, use cells between passages 3 and 6.
-
-
Preparation of Collagen Gels:
-
On the day of the experiment, harvest hUtSMCs using Trypsin-EDTA and resuspend the cells in serum-free medium at a concentration of 2 x 10^6 cells/mL.
-
Prepare the collagen gel solution on ice by mixing 8 parts of cold collagen solution with 1 part of 5x DMEM and 1 part of neutralization solution. Mix gently to avoid bubbles.
-
Combine the cell suspension with the collagen gel solution at a ratio of 1:4 (e.g., 100 µL of cell suspension and 400 µL of collagen gel solution per well).
-
Immediately dispense 500 µL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 1 hour to allow for collagen polymerization.
-
-
Treatment:
-
After polymerization, add 500 µL of serum-free medium to each well.
-
Prepare a stock solution of this compound in DMSO and dilute it in serum-free medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Pre-incubate the collagen gels with different concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Prepare a stock solution of PGF2α in serum-free medium.
-
To induce contraction, add PGF2α to the wells at a final concentration known to induce submaximal contraction (e.g., 1 µM). Include control wells with vehicle only.
-
-
Measurement of Contraction:
-
Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Capture images of the gels at regular time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) using a digital camera or a gel documentation system.
-
The area of the collagen gel in each image can be quantified using image analysis software (e.g., ImageJ).
-
The degree of contraction is calculated as the percentage decrease in the gel area compared to the initial area at time 0.
-
-
Data Analysis:
-
Plot the percentage of contraction against time for each treatment group.
-
To determine the IC50 value of this compound, plot the percentage of inhibition of PGF2α-induced contraction at a specific time point (e.g., 4 hours) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the cell-based uterine smooth muscle contraction assay.
Caption: Experimental Workflow for the Uterine Smooth Muscle Contraction Assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing this compound in cell-based assays to study uterine smooth muscle contractility. By antagonizing the FP receptor, this compound serves as a critical tool for elucidating the role of the PGF2α signaling pathway in myometrial physiology and pathophysiology. The detailed experimental protocol and workflow provide a robust framework for researchers to investigate the potential of FP receptor antagonists as therapeutic agents for disorders related to uterine hypercontractility.
References
Application Note: Preparation of AS604872 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
AS604872 is a potent and selective antagonist for the prostaglandin (B15479496) F2α receptor (FP receptor)[1][2]. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream biological assays. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies[3]. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution in DMSO.
Physicochemical Properties
A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and proper handling.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₅N₃O₃S₂ | [1] |
| Molecular Weight | 515.65 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: FP Receptor Antagonism
This compound exerts its biological effect by selectively binding to and blocking the prostaglandin F2α receptor (FP). This prevents the natural ligand, prostaglandin F2α (PGF₂α), from activating the receptor and initiating downstream signaling cascades.
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is for research use only. Handle with care and avoid direct contact, inhalation, or ingestion.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate PPE.
-
Perform all weighing and solvent handling steps in a well-ventilated area or a chemical fume hood.
Preparation of 10 mM Stock Solution
1. Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
For 1 mL of a 10 mM stock solution of this compound (MW = 515.65 g/mol ): Mass (mg) = 10 mM × 1 mL × 515.65 g/mol / 1000 = 5.16 mg
2. Step-by-Step Procedure:
-
Before opening, gently tap the vial of this compound powder to ensure all contents are at the bottom.
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 5.16 mg of the this compound powder into the tared tube.
-
Add 1 mL of high-purity DMSO to the tube containing the powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be applied, but always check for compound stability under these conditions.
Storage and Handling
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.
-
Storage Temperature: Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage. Protect from light.
-
Usage: When preparing working solutions for cell-based assays, dilute the stock solution in the appropriate aqueous buffer or culture medium. It is critical to maintain a final DMSO concentration below 0.1% (v/v) in the final assay to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Summary of Protocol Parameters
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10 mM (typical) | Can be adjusted based on experimental needs (e.g., 5 mM, 20 mM). |
| Primary Solvent | High-purity DMSO | Ensure DMSO is anhydrous as moisture can degrade compounds. |
| Final DMSO in Assay | < 0.1% (v/v) | Higher concentrations can be toxic to cells; always run a vehicle control. |
| Short-Term Storage | -20°C | Up to 6 months in single-use aliquots. |
| Long-Term Storage | -80°C | Use tightly sealed vials to prevent DMSO from absorbing water. |
| Stability | Avoid repeated freeze-thaw cycles. | Aliquoting is essential for maintaining compound integrity. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow for preparing the this compound stock solution.
References
Application Note: AS604872 Competitive Binding Assay for the Prostaglandin FP Receptor
For Research Use Only.
Introduction
The Prostaglandin (B15479496) F2α receptor (FP receptor) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, Prostaglandin F2α (PGF2α).[1] Activation of the FP receptor is involved in a variety of physiological processes, including uterine contraction, intraocular pressure regulation, and luteolysis.[1][2] Consequently, the FP receptor is a significant target for drug discovery in therapeutic areas such as glaucoma, preterm labor, and endometriosis.[1] AS604872 is a potent and selective antagonist of the FP receptor, making it a valuable tool for studying the physiological roles of this receptor and for the development of novel therapeutics.[3]
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human FP receptor. This assay is a fundamental pharmacological technique used to characterize the interaction between a ligand and its receptor. The principle of the assay involves the competition between a radiolabeled ligand and an unlabeled competitor (this compound) for binding to the FP receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 value, which can then be used to calculate the inhibition constant (Ki), a measure of the competitor's binding affinity.
Materials and Reagents
-
Membrane Preparation: Membranes from cells expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGF2α
-
Competitor: this compound
-
Non-specific Binding Control: Unlabeled PGF2α
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Data Presentation
The binding affinity of this compound for the FP receptor is summarized in the table below. The inhibition constant (Ki) is a measure of the binding affinity of an antagonist. A lower Ki value indicates a higher binding affinity.
| Compound | Species | Receptor | Ki (nM) |
| This compound | Human | FP | 35 |
| This compound | Rat | FP | 158 |
| This compound | Mouse | FP | 323 |
Table 1: Binding affinities of this compound for the FP receptor across different species.
Experimental Protocols
Membrane Preparation
-
Culture cells expressing the human FP receptor to a sufficient density.
-
Harvest the cells and centrifuge at a low speed to pellet.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane preparation at -80°C until use.
Competitive Radioligand Binding Assay
-
Prepare serial dilutions of the competitor, this compound, in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGF2α solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of [3H]-PGF2α solution, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]-PGF2α solution, and 100 µL of membrane suspension.
-
The final concentration of the radioligand should be at or below its Kd value for the FP receptor.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
FP Receptor Signaling Pathway
Caption: FP Receptor Signaling Cascade.
Competitive Binding Assay Workflow
Caption: Competitive Binding Assay Workflow.
Logical Relationship of Binding Components
Caption: Ligand-Receptor Interaction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of AS604872 on Primary Human Uterine Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AS604872, a selective antagonist of the Prostaglandin F2α (PGF2α) receptor (FP receptor), in primary human uterine smooth muscle cells (hUtSMCs). This document outlines the theoretical framework, detailed experimental protocols, and expected outcomes for investigating the influence of this compound on key cellular processes relevant to uterine physiology and pathologies such as preterm labor.
Introduction
Uterine smooth muscle contractility is a complex process pivotal to reproductive health, with dysregulation leading to conditions like preterm labor. Prostaglandin F2α is a potent uterotonic agent that mediates its effects through the FP receptor, a G-protein coupled receptor. This compound is a novel and potent selective antagonist of the FP receptor[1]. Understanding the impact of FP receptor antagonism by this compound on primary hUtSMCs can provide valuable insights into its therapeutic potential for managing uterine hypercontractility. These notes detail the necessary protocols to assess the effects of this compound on hUtSMC viability, signaling, and migration.
Mechanism of Action
This compound acts as a selective antagonist at the Prostaglandin F2α receptor (FP receptor)[1]. In uterine smooth muscle cells, PGF2α binding to the FP receptor typically initiates a signaling cascade that leads to increased intracellular calcium and subsequent cell contraction. By blocking this interaction, this compound is expected to inhibit PGF2α-induced signaling pathways, leading to a reduction in downstream cellular responses such as proliferation, migration, and contraction.
Figure 1: Proposed signaling pathway of this compound in hUtSMCs.
Data Presentation
Table 1: Effect of this compound on hUtSMC Viability (Hypothetical Data)
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 100 ± 4.5 |
| This compound | 1 | 98.2 ± 5.1 |
| This compound | 10 | 95.7 ± 4.8 |
| This compound | 50 | 92.3 ± 6.2 |
Table 2: Inhibition of PGF2α-induced Akt Phosphorylation by this compound (Hypothetical Data)
| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Control) (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.12 |
| PGF2α (1 µM) | 3.50 ± 0.45 |
| PGF2α (1 µM) + this compound (10 µM) | 1.25 ± 0.20 |
| This compound (10 µM) | 0.95 ± 0.15 |
Table 3: Effect of this compound on PGF2α-induced hUtSMC Migration (Hypothetical Data)
| Treatment Group | Migrated Cells per Field (Mean ± SD) |
| Vehicle Control | 25 ± 5 |
| PGF2α (1 µM) | 150 ± 15 |
| PGF2α (1 µM) + this compound (10 µM) | 40 ± 8 |
| This compound (10 µM) | 22 ± 4 |
Experimental Protocols
Primary human uterine smooth muscle cells can be sourced from commercial vendors such as ATCC, PromoCell, and Sigma-Aldrich[2][3]. These cells are isolated from the myometrium of the uterine wall.
Figure 2: General experimental workflow for studying this compound effects.
Culture of Primary Human Uterine Smooth Muscle Cells
Materials:
-
Primary Human Uterine Smooth Muscle Cells (e.g., ATCC® PCS-460-011™)
-
Vascular Cell Basal Medium (e.g., ATCC® PCS-100-030™)
-
Smooth Muscle Cell Growth Kit (e.g., ATCC® PCS-100-042™)
-
Trypsin-EDTA for Primary Cells (e.g., ATCC® PCS-999-003™)
-
Trypsin Neutralizing Solution (e.g., ATCC® PCS-999-004™)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tissue culture flasks and plates
Protocol:
-
Thawing Cryopreserved Cells:
-
Pre-warm complete growth medium (Basal Medium supplemented with Growth Kit components) to 37°C.
-
Rapidly thaw the vial of frozen cells in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Seeding and Maintenance:
-
Seed the cells at a density of 2,500-5,000 cells/cm² in tissue culture flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days. The first medium change should be after 16-24 hours post-thawing.
-
-
Subculturing:
-
When cells reach approximately 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS.
-
Add Trypsin-EDTA solution and incubate at room temperature until cells detach (typically 2-8 minutes).
-
Neutralize the trypsin with Trypsin Neutralizing Solution or complete growth medium.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet and seed into new flasks at the recommended density.
-
Cell Viability Assay (MTT Assay)
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)
-
DMSO (Dimethyl sulfoxide)
-
This compound stock solution (in DMSO)
Protocol:
-
Seed hUtSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (0.1% DMSO) for the desired duration (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
Materials:
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed hUtSMCs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours if investigating growth factor-induced signaling.
-
Pre-treat cells with this compound for 1-2 hours, followed by stimulation with PGF2α (e.g., 1 µM) for a short duration (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Migration Assay (Transwell Assay)
Materials:
-
24-well plates with cell culture inserts (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
Complete growth medium (as a chemoattractant)
-
PGF2α
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Seed hUtSMCs (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell inserts in serum-free medium.
-
Add medium to the lower chamber containing the chemoattractant (e.g., 10% FBS or 1 µM PGF2α).
-
Add this compound to both the upper and lower chambers in the treated groups.
-
Incubate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.
-
Remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Figure 3: Logical relationship of the experimental design.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the effects of the FP receptor antagonist this compound on primary human uterine smooth muscle cells. By systematically evaluating its impact on cell viability, intracellular signaling, and migration, researchers can elucidate the therapeutic potential of this compound for disorders characterized by excessive uterine contractility. The provided hypothetical data and diagrams serve as a guide for experimental design and data interpretation in this important area of reproductive health research.
References
Application Notes and Protocols: AS604872 in vitro Contractility Assay with Myometrial Strips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine myometrial contractility is a complex physiological process crucial for parturition. Dysregulation of this process can lead to complications such as preterm labor or postpartum hemorrhage. The Phosphoinositide 3-kinase (PI3K) signaling pathway has been identified as a significant regulator of cellular processes, including cell growth and proliferation. Emerging evidence suggests its involvement in the modulation of smooth muscle contraction. The PI3K/Akt/mTOR pathway, for instance, is implicated in inflammation-induced myometrial contractions[1]. Specifically, Class II PI3Ks have been shown to be required for Rho-dependent uterine smooth muscle contraction[2][3].
AS604872 is a potent and selective inhibitor of PI3Kγ. This application note provides a detailed protocol for utilizing this compound in an in vitro contractility assay with myometrial strips to investigate its potential as a modulator of uterine smooth muscle contraction. The described methodology allows for the quantitative assessment of the effects of this compound on both spontaneous and agonist-induced myometrial contractions, making it a valuable tool for preclinical drug discovery and research in reproductive biology.
Signaling Pathway of Myometrial Contraction and Potential Inhibition by this compound
Uterotonic agonists such as oxytocin (B344502) bind to G-protein coupled receptors (GPCRs) on the surface of myometrial cells, activating the Phospholipase C (PLC) signaling pathway[4]. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and the subsequent influx of extracellular Ca2+ through voltage-operated calcium channels contributes to a rise in cytosolic Ca2+[4]. This increase in intracellular calcium is a primary trigger for contraction.
The PI3K pathway can be activated by various upstream signals and has been shown to play a role in myometrial contractility. It is hypothesized that this compound, by inhibiting PI3Kγ, may interfere with downstream signaling cascades that contribute to the contractile machinery, potentially leading to myometrial relaxation.
Experimental Protocols
Materials and Reagents
-
Myometrial tissue (from human biopsies or animal models)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
This compound
-
Oxytocin (or other contractile agonist)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Organ bath system with force transducers
-
Data acquisition system
Experimental Workflow
The following diagram outlines the major steps in the in vitro contractility assay.
References
- 1. Inflammation-induced PFKFB3-mediated glycolysis promoting myometrium contraction through the PI3K-Akt-mTOR pathway in preterm birth mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Class II PI3Ks α and β Are Required for Rho-Dependent Uterine Smooth Muscle Contraction and Parturition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Intracellular signaling and phasic myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addendum: AS604872 is not a direct inhibitor of phosphoinositide synthesis.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Tocolytic Effects of AS604872
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS604872 is a selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a key mediator of uterine contractions. Prostaglandin F2α (PGF2α) plays a crucial role in the initiation and progression of labor.[1] By blocking the FP receptor, this compound presents a promising therapeutic strategy for the management of preterm labor, a major cause of perinatal morbidity and mortality. These application notes provide detailed protocols for assessing the tocolytic (uterine-relaxing) effects of this compound in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its tocolytic effect by competitively inhibiting the binding of PGF2α to its receptor on myometrial smooth muscle cells. This antagonism disrupts the downstream signaling cascade that leads to uterine contractions. The binding of PGF2α to the FP receptor, a G-protein coupled receptor, typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a primary trigger for myometrial contraction. By blocking this initial step, this compound effectively reduces the frequency and force of uterine contractions.
Data Presentation
Table 1: In Vivo Tocolytic Efficacy of this compound on Spontaneous Uterine Contractions in Pregnant Rats
| Administration Route | Dose (mg/kg) | Inhibition of Uterine Contractions (%) |
| Intravenous | 1 | ~40 |
| 3 | ~70 | |
| 10 | ~90 | |
| Oral | 10 | ~35 |
| 30 | ~60 | |
| 100 | ~85 |
Data estimated from Chollet et al., 2007.[1]
Table 2: In Vivo Tocolytic Efficacy of this compound in a Mouse Model of RU486-Induced Preterm Labor
| Treatment Group | Dose (mg/kg, oral) | Mean Delay in Delivery Time (hours) |
| Vehicle | - | 0 |
| This compound | 30 | 16 |
| 100 | 33 | |
| Ritodrine (β-agonist) | 10 | ~10 |
Data from Chollet et al., 2007.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of Tocolytic Effects on Isolated Rat Uterine Strips
This protocol outlines a general method for assessing the direct effects of this compound on uterine muscle contractility.
Materials:
-
Late-term pregnant Sprague-Dawley rats (gestational days 19-21)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Oxytocin (B344502) or PGF2α (as contractile agonists)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a late-term pregnant rat via an approved method.
-
Immediately excise the uterine horns and place them in chilled Krebs-Henseleit solution.
-
Dissect longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width).
-
-
Organ Bath Setup:
-
Mount the uterine strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an initial resting tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Induction of Contractions:
-
After equilibration, induce stable, rhythmic contractions using a contractile agonist such as oxytocin (e.g., 10 nM) or PGF2α (e.g., 1 µM).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Once stable contractions are achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Allow each concentration to equilibrate and record the contractile activity for a defined period (e.g., 15-20 minutes).
-
-
Data Analysis:
-
Measure the frequency and amplitude of uterine contractions before and after the addition of this compound.
-
Calculate the percentage inhibition of contractile force for each concentration.
-
Determine the IC50 value (the concentration of this compound that produces 50% inhibition of the agonist-induced contraction).
-
Protocol 2: In Vivo Assessment of Tocolytic Effects on Spontaneous Uterine Contractions in Pregnant Rats
This protocol is adapted from the methods described by Chollet et al., 2007.[1]
Materials:
-
Late-term pregnant Sprague-Dawley rats (gestational days 19-21)
-
This compound
-
Vehicle for administration (e.g., for oral: 0.5% carboxymethylcellulose; for intravenous: saline)
-
Anesthesia (e.g., pentobarbital)
-
Intrauterine pressure catheter or force transducer
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the pregnant rats.
-
Surgically implant a catheter into the uterine horn to measure intrauterine pressure or attach a force transducer to the uterine horn to measure contractions.
-
Allow the animal to stabilize and record baseline spontaneous uterine contractions for at least 30 minutes.
-
-
Drug Administration:
-
Intravenous: Administer this compound or vehicle via a cannulated vein (e.g., jugular vein) as a slow infusion over 10 minutes. Test a range of doses (e.g., 1, 3, 10 mg/kg).
-
Oral: Administer this compound or vehicle by gavage. Test a range of doses (e.g., 10, 30, 100 mg/kg).
-
-
Data Recording and Analysis:
-
Continuously record uterine contractions for at least 60 minutes post-administration.
-
Analyze the frequency and amplitude of contractions before and after treatment.
-
Calculate the percentage inhibition of uterine contractility for each dose.
-
Protocol 3: In Vivo Assessment of Tocolytic Effects in a Mouse Model of RU486-Induced Preterm Labor
This protocol is based on the model used by Chollet et al., 2007.[1]
Materials:
-
Pregnant mice (e.g., CD-1) at gestational day 14
-
RU486 (mifepristone)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Cages for individual housing
Procedure:
-
Induction of Preterm Labor:
-
On gestational day 14, administer a subcutaneous injection of RU486 to induce preterm labor.
-
-
Treatment:
-
Administer this compound or vehicle orally (e.g., by gavage) at specified doses (e.g., 30 and 100 mg/kg). The timing of administration should be determined based on the experimental design (e.g., shortly after RU486 injection).
-
-
Monitoring and Data Collection:
-
House the mice individually and monitor them continuously for signs of labor and delivery.
-
Record the time of delivery for each mouse.
-
Calculate the mean time to delivery for each treatment group.
-
-
Data Analysis:
-
Compare the mean delivery time of the this compound-treated groups to the vehicle-treated group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of any observed delay in parturition.
-
Mandatory Visualization
References
Troubleshooting & Optimization
troubleshooting AS604872 solubility in physiological buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS604872. The following information is designed to address common challenges, particularly those related to solubility in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a DMSO stock solution, precipitated when I diluted it into a physiological buffer (e.g., PBS). Why is this happening and how can I prevent it?
A1: This is a common issue for many small molecule inhibitors which, like this compound, are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have limited aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous buffer such as PBS, the sudden change in solvent polarity can cause the compound to exceed its solubility limit in the new solvent mixture, leading to precipitation.[1]
Here are several strategies to prevent precipitation:
-
Optimize the Dilution Method: Instead of adding the buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing physiological buffer. This gradual introduction can help maintain solubility.
-
Use an Intermediate Dilution Step: Before the final dilution in your aqueous buffer, consider an intermediate dilution in a solvent of intermediate polarity, such as a 1:1 mixture of DMSO and PBS.[1]
-
Lower the Final Concentration: The simplest approach may be to use a lower final concentration of this compound in your experiment if your assay's sensitivity allows.
-
Keep the Final DMSO Concentration Low: Ensure the final concentration of DMSO in your working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on the general properties of similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2] It is advisable to use anhydrous (dry) DMSO, as DMSO can absorb water from the atmosphere, which may negatively impact the solubility of the compound.
Q3: Can I dissolve this compound directly in a physiological buffer like PBS?
A3: It is highly unlikely that this compound can be dissolved directly in physiological buffers at a concentration suitable for most experiments. The majority of small molecule inhibitors of this nature exhibit poor aqueous solubility.
Q4: Are there alternative solvents or additives I can use to improve the solubility of this compound in my working solution?
A4: Yes, several co-solvents and solubilizing agents can be used to improve the aqueous solubility of this compound. The choice of agent will depend on the experimental system and its tolerance for these additives.
-
Co-solvents: For in vivo studies, co-solvents like PEG400 have been used in oral formulations of this compound. For in vitro assays, a small percentage of a water-miscible organic solvent can be beneficial.
-
Surfactants: Non-ionic surfactants such as Tween 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions. Formulations of this compound for oral administration have included 0.25% Tween 80.
-
Serum or Protein: In cell-based assays, the presence of serum (e.g., Fetal Bovine Serum - FBS) or a protein like Bovine Serum Albumin (BSA) can help to solubilize the compound.
Q5: Can I use heat or sonication to help dissolve my this compound?
A5: Gentle heating and sonication can be effective for dissolving stubborn compounds. However, it is crucial to ensure that this compound is stable under these conditions and will not degrade. Always start with a small aliquot to test the compound's stability before applying these methods to your entire stock.
Troubleshooting Guide
If you are still experiencing solubility issues with this compound, the following workflow can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
The following table summarizes recommended starting concentrations for various solubilizing agents. These may need to be optimized for your specific experimental conditions.
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Anhydrous DMSO | Store desiccated to prevent water absorption. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations may cause cellular toxicity or other off-target effects. |
| Co-solvents | PEG400, Ethanol | Start with a low percentage and optimize. PEG400 is often used for in vivo formulations. |
| Surfactants | Tween 80, Triton X-100 | Start with 0.01-0.1% (v/v). For this compound, 0.25% Tween 80 has been used in oral formulations. |
| Protein Additives | Fetal Bovine Serum (FBS), Bovine Serum Albumin (BSA) | Relevant for cell-based assays. The protein concentration will depend on the specific cell culture medium. |
| Buffer pH | Physiological range (e.g., 7.2-7.4 for PBS) | Ensure the pH of your buffer is correct, as the solubility of compounds with ionizable groups can be pH-dependent. |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Physiological Buffer
This protocol provides a general guideline. Optimization may be required.
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Prepare the Physiological Buffer:
-
Prepare your desired physiological buffer (e.g., PBS, pH 7.4).
-
If using a solubilizing agent (e.g., Tween 80), add it to the buffer at the desired final concentration and mix thoroughly.
-
-
Dilute the Stock Solution:
-
Thaw the this compound DMSO stock solution at room temperature.
-
While vigorously vortexing the physiological buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Note: The final DMSO concentration should be kept as low as possible (ideally below 0.5%).
-
-
Final Preparation and Use:
-
Visually inspect the final working solution for any signs of precipitation.
-
If the solution is clear, it is ready for use in your experiment.
-
It is recommended to prepare the working solution fresh for each experiment.
-
Signaling Pathway
This compound is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor that, upon activation by its ligand PGF2α, typically signals through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound blocks this signaling cascade by preventing the binding of PGF2α to the FP receptor.
Caption: this compound signaling pathway inhibition.
References
Technical Support Center: Assessing AS604872 Cytotoxicity in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for evaluating the cytotoxicity of AS604872 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-prostanoid antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2] It belongs to the thiazolidinone class of compounds. Its primary mechanism of action is to block the signaling pathways activated by the binding of PGF2α to the FP receptor. This signaling cascade typically involves the activation of Gαq proteins, leading to an increase in intracellular calcium levels and activation of protein kinase C.[1]
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
Primary cells are sourced directly from tissues and are considered more representative of the in vivo environment compared to immortalized cell lines. Assessing the cytotoxicity of this compound in these cells is a critical step in preclinical drug development. It helps to determine the therapeutic window of the compound and identify potential off-target toxicities that might not be apparent in cancer cell lines or other transformed cells.
Q3: I am observing unexpected levels of cytotoxicity in my primary cell cultures after treatment with this compound. What are the potential causes?
Unexpected cytotoxicity can arise from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Precipitates can cause variable and inconsistent results. Also, consider the stability of the compound in your culture medium over the duration of the experiment.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to primary cells. It is crucial to include a vehicle control group in your experiments to differentiate between compound- and vehicle-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5%.
-
Primary Cell Health: Primary cells are more sensitive to culture conditions than cell lines. Ensure that your cells are healthy, within a low passage number, and free from contamination. Stressed cells are more susceptible to compound-induced toxicity.
-
Assay Interference: The chosen cytotoxicity assay may be incompatible with this compound. For example, some compounds can interfere with the chemical reactions of metabolic assays like the MTT or XTT assays.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
It's important to determine if this compound is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect).[3] Assays that measure cell death, such as the LDH release assay (measuring membrane integrity) or Annexin V/Propidium Iodide staining (detecting apoptosis and necrosis), can confirm cytotoxicity.[3] Proliferation assays, such as those measuring DNA synthesis (e.g., BrdU incorporation), can help to identify cytostatic effects.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix gently between seeding wells to maintain a uniform cell density. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter compound concentration and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment. |
| Inconsistent Compound Concentration | Mix the compound thoroughly in the culture medium before adding it to the cells to ensure a homogenous distribution. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
Guide 2: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution calculations. Perform a new serial dilution from a fresh stock. |
| Contaminated Reagents | Use fresh, sterile culture medium, serum, and other supplements. Test individual components for contamination if suspected. |
| Suboptimal Culture Conditions | Confirm that the incubator's CO2 levels, temperature, and humidity are optimal for your specific primary cell type. |
| Extended Exposure Time | Reduce the incubation time of the compound with the cells. Toxicity can be time-dependent. |
Data Presentation
The following table provides an example of how to present cytotoxicity data for this compound in different primary cell cultures. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Primary Cell Type | Assay | Exposure Time (hours) | This compound IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 24 | > 100 |
| Human Dermal Fibroblasts (HDFs) | LDH | 48 | 85.6 |
| Rat Primary Cortical Neurons | AlamarBlue | 72 | 52.3 |
| Mouse Primary Hepatocytes | Neutral Red | 24 | 78.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final vehicle concentration should be consistent across all wells and ideally below 0.5%. Remove the old medium and add the compound-containing medium to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Validating AS604872 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of AS604872, a selective prostaglandin (B15479496) F (FP) receptor antagonist, in a new cell line. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Its mechanism of action involves binding to the FP receptor and preventing its activation by the endogenous ligand, prostaglandin F2α (PGF2α). This blockade inhibits downstream signaling cascades typically initiated by PGF2α, such as the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2]
Q2: How do I confirm that my new cell line expresses the FP receptor?
A2: Before validating the activity of this compound, it is crucial to confirm the expression of its target, the FP receptor, in your cell line of interest. This can be achieved through several methods:
-
Western Blot: This technique allows for the detection of the FP receptor protein in cell lysates.
-
Immunocytochemistry (ICC) / Immunohistochemistry (IHC): These methods can be used to visualize the localization of the FP receptor within the cells or tissue.
-
Quantitative PCR (qPCR): This method quantifies the mRNA expression level of the FP receptor gene.
Q3: What are the expected cellular effects of PGF2α stimulation that this compound should inhibit?
A3: The cellular response to PGF2α is cell-type dependent. Common responses that can be antagonized by this compound include:
-
Increased intracellular calcium concentration: Activation of the FP receptor typically leads to a rapid and transient increase in intracellular calcium.[1][3]
-
Phosphoinositide (IP) turnover: FP receptor activation stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular contraction or morphological changes: In smooth muscle cells and other contractile cell types, PGF2α can induce cellular contraction. In other cell types, it may lead to changes in cell adhesion.
-
Cytokine/Chemokine release: In some cellular contexts, FP receptor activation can lead to the production and release of inflammatory mediators.
Q4: How do I determine the optimal concentration of this compound to use in my experiments?
A4: The optimal concentration of this compound should be determined empirically for each new cell line and experimental setup. A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) of this compound. It is recommended to use the lowest concentration that achieves the desired level of antagonism to minimize the potential for off-target effects.
Q5: What are potential off-target effects of this compound?
A5: While this compound is reported to be a selective FP receptor antagonist, like any small molecule inhibitor, it has the potential for off-target effects, especially at high concentrations. It is crucial to include appropriate controls in your experiments to identify and mitigate these effects. If unexpected cellular phenotypes are observed, consider performing broader profiling against other prostanoid receptors or using a structurally distinct FP receptor antagonist to confirm that the observed effect is target-specific.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Low or no FP receptor expression in the cell line. | Confirm FP receptor expression using Western Blot, ICC, or qPCR. |
| This compound is inactive or degraded. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions. | |
| Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. | |
| PGF2α stimulation is not inducing a measurable downstream effect. | Optimize the PGF2α stimulation conditions (concentration, time). Try a different downstream readout (e.g., calcium flux, IP1 accumulation). | |
| High background or variable results in assays | Inconsistent cell seeding or handling. | Ensure uniform cell seeding density and consistent experimental procedures. |
| Issues with assay reagents or equipment. | Check the expiration dates and storage conditions of all reagents. Calibrate pipettes and plate readers. | |
| Cell health is compromised. | Monitor cell morphology and viability. Ensure cells are not passaged too many times. | |
| This compound shows unexpected cellular toxicity | Concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5%). Include a vehicle control in all experiments. | |
| Off-target effects of this compound. | Use a lower concentration of the inhibitor. Validate key findings with a structurally different FP receptor antagonist. |
Experimental Protocols
Protocol 1: Validation of FP Receptor Expression by Western Blot
Objective: To determine if the new cell line expresses the prostaglandin FP receptor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the FP receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the new cell line to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FP receptor antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit PGF2α-induced intracellular calcium release.
Materials:
-
New cell line cultured in black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PGF2α stock solution
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).
-
Measure the baseline fluorescence for a short period.
-
Add PGF2α to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 of this compound.
Protocol 3: Phosphoinositide (IP1) Accumulation Assay
Objective: To quantify the inhibitory effect of this compound on PGF2α-induced IP1 accumulation.
Materials:
-
New cell line
-
IP-One HTRF Assay Kit (or equivalent)
-
PGF2α stock solution
-
This compound stock solution
-
HTRF-compatible plate reader
Procedure:
-
Culture the cells in a suitable format (e.g., 96-well plate).
-
Pre-treat the cells with a range of this compound concentrations or vehicle.
-
Stimulate the cells with PGF2α in the presence of the IP1 accumulation buffer provided in the kit.
-
Incubate for the recommended time to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader and calculate the IP1 concentration based on a standard curve.
-
Determine the IC50 of this compound.
Visualizations
Caption: Prostaglandin FP Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Validating this compound Activity.
Caption: Troubleshooting Logic Flowchart for this compound Validation Experiments.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of In Vitro Potency: AS604872 vs. AL-8810
A detailed guide for researchers on the in vitro pharmacological properties of two selective prostaglandin (B15479496) F2α (FP) receptor antagonists.
This guide provides a comprehensive comparison of the in vitro potency of AS604872 and AL-8810, two widely used antagonists of the prostaglandin F2α (FP) receptor. The information presented is intended for researchers, scientists, and drug development professionals engaged in studies where the selective blockade of the FP receptor is of interest.
Introduction to this compound and AL-8810
This compound is a non-prostanoid, selective antagonist of the FP receptor, notable for its oral activity.[1][2] In contrast, AL-8810 is an analog of prostaglandin F2α and acts as a competitive antagonist at the FP receptor.[3] Both compounds are valuable pharmacological tools for investigating the physiological and pathological roles of the FP receptor.
In Vitro Potency Comparison
The in vitro potency of this compound and AL-8810 has been characterized using various assays, including radioligand binding and functional assessments. The following table summarizes the key quantitative data for each compound.
| Parameter | This compound | AL-8810 |
| Mechanism of Action | Selective FP receptor antagonist | Competitive FP receptor antagonist |
| Chemical Class | Thiazolidinone (Non-prostanoid) | Prostaglandin F2α analog |
| Binding Affinity (Ki) | 35 nM (human) | ~200 - 500 nM (cell-dependent) |
| Functional Antagonism (pA2) | Not widely reported | 6.34 - 6.68 |
| Partial Agonist Activity (EC50) | Not reported as an agonist | 186 - 261 nM (weak partial agonist) |
Signaling Pathway of the Prostaglandin F2α (FP) Receptor
Both this compound and AL-8810 exert their effects by blocking the signaling cascade initiated by the activation of the FP receptor, a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, prostaglandin F2α (PGF2α), the FP receptor couples to Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Experimental Protocols
The in vitro potency of FP receptor antagonists is determined through various assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for the FP receptor by quantifying its ability to displace a radiolabeled ligand.
1. Materials:
-
Receptor Source: Membranes from cells expressing recombinant human FP receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Prostaglandin F2α.
-
Test Compounds: this compound or AL-8810 at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled PGF2α (e.g., 10 µM).
2. Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (for pA2 Determination)
This assay assesses the ability of an antagonist to inhibit the functional response induced by an agonist. A common method involves measuring intracellular calcium mobilization.
1. Materials:
-
Cells: A cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 or Swiss 3T3 cells).
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Agonist: A potent FP receptor agonist such as fluprostenol.
-
Antagonist: AL-8810 at various concentrations.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
2. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 20-30 minutes).
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC80).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR).
3. Data Analysis:
-
Generate dose-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
Create a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value.
Conclusion
Both this compound and AL-8810 are effective in vitro antagonists of the prostaglandin F2α receptor. This compound demonstrates higher binding affinity (lower Ki value) for the human FP receptor compared to AL-8810. AL-8810 has been extensively characterized functionally as a competitive antagonist and also exhibits weak partial agonist activity. The choice between these two compounds will depend on the specific requirements of the experimental design, including the desired mechanism of antagonism (competitive vs. non-prostanoid) and the necessary potency.
References
Validation of AS604872 as a Selective FP Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS604872 with other known FP receptor antagonists, focusing on its validation as a selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to FP Receptor Antagonism
The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α, mediates a variety of physiological and pathophysiological processes. These include uterine contractions, intraocular pressure regulation, and inflammatory responses. The signaling cascade is primarily initiated through the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Selective antagonists of the FP receptor are valuable tools for investigating these processes and hold therapeutic potential for conditions such as preterm labor and glaucoma. This compound is a non-prostanoid, orally active compound that has been identified as a potent and selective FP receptor antagonist.[1]
Comparative Analysis of FP Receptor Antagonists
This section compares the in vitro pharmacological properties of this compound with other known FP receptor antagonists, primarily AL-8810, a well-characterized selective antagonist. The data is summarized in the following tables.
Table 1: Binding Affinity (Ki, nM) at the Human FP Receptor
| Compound | Ki (nM) at Human FP Receptor | Reference |
| This compound | 35 | [2] |
| AL-8810 | ~400-500 |
Note: Ki values represent the equilibrium dissociation constant for the inhibitor and are inversely related to binding affinity.
Table 2: Prostanoid Receptor Selectivity Profile (Ki, nM)
| Compound | FP | EP1 | EP2 | EP3 | EP4 | DP | IP | TP | Reference |
| This compound | 35 | >10,000 | 650 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | |
| AL-8810 | ~400-500 | >10,000 | >10,000 | Not Reported | >10,000 | >10,000 | Not Reported | >10,000 |
Note: A higher Ki value indicates lower binding affinity. ">" indicates that the Ki is greater than the highest concentration tested, signifying very low to no affinity.
Table 3: Functional Antagonism at the FP Receptor
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | Inhibition of PGF2α-induced effects | Data not available | Data not available | Data not available | |
| AL-8810 | Inhibition of fluprostenol-induced PI turnover | pA2 | 6.68 ± 0.23 | A7r5 | |
| AL-8810 | Inhibition of fluprostenol-induced PI turnover | pA2 | 6.34 ± 0.09 | Swiss 3T3 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: FP Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human FP receptor.
-
Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [³H]-PGF2α) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard FP receptor agonist.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response (e.g., an increase in intracellular calcium) induced by an FP receptor agonist.
1. Cell Culture and Loading:
-
Cells expressing the FP receptor (e.g., A7r5 or HEK293 cells) are cultured in appropriate media.
-
On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
2. Antagonist Pre-incubation:
-
After loading, the cells are washed to remove excess dye.
-
The cells are then pre-incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period.
3. Agonist Stimulation and Measurement:
-
The cells are then stimulated with a fixed concentration (typically the EC80) of an FP receptor agonist (e.g., PGF2α or fluprostenol).
-
The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader or a similar instrument.
4. Data Analysis:
-
The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium signal.
-
The data are plotted as a concentration-response curve, and the IC50 value for the antagonist is determined.
-
For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift in the agonist concentration-response curve in the presence of different antagonist concentrations to determine the pA2 value.
Conclusion
The available data strongly support the characterization of this compound as a potent and selective antagonist of the human FP receptor. Its high binding affinity and significant selectivity over other prostanoid receptors, as indicated by the available data, make it a valuable pharmacological tool for studying FP receptor-mediated physiology and a promising lead compound for the development of novel therapeutics. Further studies to fully delineate its functional antagonist profile across various cellular and in vivo models will be beneficial for its continued development.
References
Comparative Analysis of AS604872 and Other Tocolytic Agents in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tocolytic agent AS604872 against other established tocolytics—ritodrine (B1199850), nifedipine (B1678770), and atosiban (B549348)—based on available data from preclinical animal models. The objective is to present a clear, data-driven overview of their relative efficacy and mechanisms of action to inform future research and development in the management of preterm labor.
Executive Summary
Preterm birth remains a significant challenge in perinatal medicine. Tocolytic agents aim to suppress uterine contractions to delay delivery, allowing for fetal maturation and the administration of antenatal corticosteroids. This compound, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist, has shown promise in animal models of preterm labor. This guide compares its performance with a β-adrenergic agonist (ritodrine), a calcium channel blocker (nifedipine), and an oxytocin (B344502) receptor antagonist (atosiban).
Data Presentation: Efficacy in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound and comparator tocolytic agents in two key animal models of preterm labor: the RU486-induced preterm birth model in mice and the spontaneous uterine contraction model in rats.
Table 1: Efficacy in RU486-Induced Preterm Birth Mouse Model
| Tocolytic Agent | Dose | Administration Route | Mean Delay in Delivery Time (hours) vs. Vehicle | Pup Viability (% live pups) |
| This compound | 30 mg/kg | Oral | 16 | Not Reported |
| 100 mg/kg | Oral | 33 | 44% (at GD17) | |
| Ritodrine | 10 mg/kg | Oral | ~12 (estimated from graph) | Not Reported |
| 100 mg/kg | Oral | ~16 (estimated from graph) | 11% (at GD17) | |
| Nifedipine | 5 mg/kg | Not Specified | Not Reported | ~50-75% |
| Atosiban | 1.75 mg/kg | Subcutaneous | Not Specified | Not Reported |
| 3.5 mg/kg | Subcutaneous | Not Specified | Not Reported |
*GD: Gestational Day. Data for this compound and ritodrine are from a direct comparative study. Data for nifedipine and atosiban are from separate studies using a similar model, allowing for indirect comparison.
Table 2: Efficacy in Spontaneous Uterine Contraction Rat Model
| Tocolytic Agent | Dose | Administration Route | Inhibition of Uterine Contractions (%) |
| This compound | 10 mg/kg | Intravenous | ~70% |
| 30 mg/kg | Oral | ~60% | |
| Ritodrine | 0.3 mg/kg | Intravenous | ~80% |
| 10 mg/kg | Oral | ~50% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
RU486-Induced Preterm Birth in Mice
This model is utilized to assess the ability of a tocolytic agent to delay parturition induced by the progesterone (B1679170) receptor antagonist RU486 (mifepristone).
-
Animal Model: Pregnant mice (e.g., CD-1 strain) are used. The day a vaginal plug is observed is designated as gestational day 1 (GD1).
-
Induction of Preterm Labor: On GD14 or GD17, a single subcutaneous or oral dose of RU486 (typically 2.5 mg/kg) is administered to induce preterm labor.[1]
-
Tocolytic Administration: The test compound (e.g., this compound, ritodrine, nifedipine, or atosiban) or vehicle is administered orally or subcutaneously at a specified time before or after RU486 administration.
-
Monitoring: The animals are continuously monitored for the time of delivery of the first pup. The delay in delivery time compared to the vehicle-treated group is the primary efficacy endpoint.
-
Pup Viability: The number of live and stillborn pups is recorded to assess the impact of the treatment on neonatal outcomes.
Spontaneous Uterine Contraction in Rats
This in vivo model assesses the direct inhibitory effect of a tocolytic agent on spontaneous uterine muscle contractions in late-term pregnant rats.
-
Animal Model: Late-term pregnant rats (e.g., Sprague-Dawley strain) on GD 19-21 are used.
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and a catheter is inserted into the uterine horn to measure intrauterine pressure changes, which reflect uterine contractions. A catheter is also placed in a blood vessel for intravenous drug administration.
-
Baseline Recordings: Spontaneous uterine contractions are recorded for a stabilization period.
-
Tocolytic Administration: The test compound (e.g., this compound or ritodrine) or vehicle is administered intravenously or orally.
-
Data Analysis: The frequency and amplitude of uterine contractions before and after treatment are recorded and analyzed to determine the percentage of inhibition.
Signaling Pathways and Mechanisms of Action
The tocolytic effect of each agent is mediated by distinct signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
This compound: Prostaglandin FP Receptor Antagonism
This compound is a selective antagonist of the prostaglandin F2α (FP) receptor. Prostaglandin F2α (PGF2α) is a potent uterotonic agent that, upon binding to its Gq-protein coupled receptor, activates phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and causing myometrial cell contraction. By blocking the FP receptor, this compound prevents this signaling cascade.[2][3]
Caption: this compound signaling pathway leading to myometrial relaxation.
Ritodrine: β2-Adrenergic Receptor Agonism
Ritodrine is a β2-adrenergic receptor agonist.[4][5] Its binding to the Gs-protein coupled β2-adrenergic receptor on myometrial cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.
Caption: Ritodrine signaling pathway leading to myometrial relaxation.
Nifedipine: Calcium Channel Blockade
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker. It inhibits the influx of extracellular calcium into myometrial cells by blocking L-type voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation.
Caption: Nifedipine signaling pathway leading to myometrial relaxation.
Atosiban: Oxytocin Receptor Antagonism
Atosiban is a competitive antagonist of the oxytocin receptor. Oxytocin, similar to PGF2α, binds to a Gq-protein coupled receptor, initiating the PLC-IP3-Ca²⁺ signaling cascade that results in myometrial contraction. By blocking the oxytocin receptor, atosiban prevents this pathway, leading to uterine relaxation.
Caption: Atosiban signaling pathway leading to myometrial relaxation.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of tocolytic agents in animal models.
Caption: General experimental workflow for tocolytic agent evaluation.
Conclusion
Based on the available preclinical data in rodent models, this compound demonstrates significant tocolytic activity, appearing more effective than ritodrine in delaying RU486-induced preterm birth and improving pup viability in mice. Its efficacy in inhibiting spontaneous uterine contractions in rats is comparable to that of ritodrine. Indirect comparisons with nifedipine and atosiban in the RU486-induced preterm birth model suggest that this compound has a notable dose-dependent effect on delaying delivery. The distinct mechanisms of action of these four tocolytic agents offer different therapeutic targets for the management of preterm labor. Further head-to-head comparative studies in animal models that more closely mimic human parturition are warranted to fully elucidate the relative therapeutic potential of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ritodrine Hydrochloride? [synapse.patsnap.com]
- 5. What is Ritodrine Hydrochloride used for? [synapse.patsnap.com]
AS604872: A Comparative Guide to its Selectivity for Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
AS604872 has emerged as a potent and selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a member of the prostaglandin receptor family critically involved in a myriad of physiological and pathological processes. This guide provides a comprehensive comparison of this compound's selectivity against other prostaglandin receptors, supported by experimental data and detailed methodologies, to aid researchers in its effective application.
Selectivity Profile of this compound
This compound, a non-prostanoid thiazolidinone derivative, demonstrates high affinity and selectivity for the human FP receptor. The primary evidence for its selectivity comes from radioligand binding assays and functional assessments.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for various human prostaglandin receptors was determined using radioligand binding assays. The equilibrium dissociation constant (Ki) serves as a quantitative measure of this affinity, with lower values indicating stronger binding. The data clearly illustrates the preferential binding of this compound to the FP receptor.
| Prostaglandin Receptor | Radioligand | This compound Kᵢ (nM) |
| FP | [³H] PGF₂α | 35 |
| EP1 | [³H] PGE₂ | >10,000 |
| EP2 | [³H] PGE₂ | >10,000 |
| EP3 | [³H] PGE₂ | >10,000 |
| EP4 | [³H] PGE₂ | >10,000 |
| DP | [³H] PGD₂ | >10,000 |
| IP | [³H] Iloprost | >10,000 |
| TP | [³H] SQ 29,548 | >10,000 |
Data sourced from Cirillo R, et al. Am J Obstet Gynecol. 2007.
As the table demonstrates, this compound exhibits a Ki of 35 nM for the human FP receptor, while its affinity for other prostaglandin receptors, including EP1, EP2, EP3, EP4, DP, IP, and TP, is significantly lower, with Ki values exceeding 10,000 nM. This represents a selectivity of over 285-fold for the FP receptor compared to the other tested prostaglandin receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's selectivity profile.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human prostaglandin receptors FP, EP1, EP2, EP3, EP4, DP, IP, and TP.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human prostaglandin receptors were prepared.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.
-
Incubation: Cell membranes were incubated with the respective radioligand and varying concentrations of this compound in the assay buffer.
-
FP Receptor Assay: [³H] PGF₂α (2.5 nM) was used as the radioligand.
-
EP1, EP2, EP3, and EP4 Receptor Assays: [³H] PGE₂ (5 nM) was used as the radioligand.
-
DP Receptor Assay: [³H] PGD₂ (5 nM) was used as the radioligand.
-
IP Receptor Assay: [³H] Iloprost (5 nM) was used as the radioligand.
-
TP Receptor Assay: [³H] SQ 29,548 (10 nM) was used as the radioligand.
-
-
Equilibrium: The incubation was carried out for 60 minutes at 25°C to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of the corresponding unlabeled prostaglandin. The IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) were calculated by non-linear regression analysis. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
Objective: To assess the functional antagonist activity of this compound at the human FP receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human FP receptor were used.
-
Calcium Indicator Loading: Cells were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.
-
Antagonist Pre-incubation: The cells were pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
Agonist Stimulation: The cells were then stimulated with PGF₂α (100 nM).
-
Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound on the PGF₂α-induced calcium mobilization was determined, and the IC₅₀ value was calculated.
Signaling Pathways and Experimental Workflow
To further understand the context of this compound's action, it is essential to visualize the signaling pathways of the prostaglandin receptors and the experimental workflow for determining its selectivity.
Caption: Workflow for determining the binding affinity of this compound.
Caption: Major signaling pathways of prostaglandin receptors.
A Tale of Two Antagonists: OBE022 Forges Ahead in Clinical Development for Preterm Labor, While AS604872 Remains in Preclinical Stages
In the landscape of drug development, the journey from a promising compound to a clinically approved therapy is long and arduous. A stark contrast in this journey is evident when comparing OBE022 (ebopiprant) and AS604872, two molecules targeting the prostaglandin (B15479496) F2α (PGF2α) receptor. While OBE022 has advanced to Phase 2 clinical trials for the treatment of preterm labor, this compound's development appears to have been confined to the preclinical stage. This guide provides a comprehensive comparison of their known attributes, supported by available data.
OBE022 (Ebopiprant): A Clinical Contender for Preterm Labor
OBE022 is a first-in-class, orally active, and selective antagonist of the PGF2α receptor.[1] It is being developed to treat preterm labor by inhibiting uterine contractions and preventing cervical maturation.[1]
Clinical Development Status
OBE022 has progressed through Phase 1 and a Phase 2a proof-of-concept clinical trial, with plans for a Phase 2b/3 study.[2]
Phase 1 Studies: The initial clinical evaluation of OBE022 in healthy post-menopausal women demonstrated that the drug was well-tolerated at single and multiple ascending doses.[3] The pharmacokinetic profile of its active metabolite, OBE002, was found to be suitable for once or twice-daily dosing.[3]
Phase 2a 'PROLONG' Trial: This proof-of-concept study evaluated the efficacy and safety of OBE022 in pregnant women with spontaneous preterm labor.
Quantitative Data from the PROLONG Phase 2a Trial
The PROLONG trial randomized 113 women with spontaneous preterm labor (gestational age between 24 and 34 weeks) to receive either OBE022 in addition to the standard of care (atosiban), or a placebo with atosiban. The primary objective was to assess the impact on delaying delivery.
| Outcome Measure | OBE022 + Atosiban (n=56) | Placebo + Atosiban (n=55) | Odds Ratio (90% CI) |
| Delivery within 48 hours (Overall Population) | 12.5% (7/56) | 21.8% (12/55) | 0.52 (0.22, 1.23) |
| Delivery within 48 hours (Singleton Pregnancies) | 12.5% (5/40) | 26.8% (11/41) | 0.39 (0.15, 1.04) |
| Delivery within 7 days (Younger Gestational Ages) | 14.3% | 23.8% | 0.53 (0.14, 2.01) |
Table 1: Efficacy Outcomes of the PROLONG Phase 2a Trial.
The incidence of maternal, fetal, and neonatal adverse events was comparable between the treatment groups.
Experimental Protocol: PROLONG Phase 2a Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.
-
Participants: 113 pregnant women with spontaneous preterm labor at a gestational age of 24 to 34 weeks.
-
Intervention: Participants received a loading dose of 1000 mg of OBE022 or placebo, followed by a maintenance dose of 500 mg twice daily for 7 days. All participants also received the standard-of-care tocolytic, atosiban, for 48 hours.
-
Primary Endpoints: The primary efficacy endpoints were the rate of delivery within 48 hours and 7 days of initiating treatment.
-
Safety Monitoring: Maternal, fetal, and neonatal safety were monitored throughout the study.
This compound: A Preclinical Prostaglandin Receptor Antagonist
This compound is a non-prostanoid, thiazolidinone-based molecule identified as a potent and selective antagonist of the PGF2α receptor.
Clinical Development Status
There is a notable lack of publicly available information regarding any clinical development of this compound. It is mentioned in scientific literature primarily in the context of preclinical research and as a tool compound for studying the PGF2α receptor. There is no evidence to suggest that this compound has been investigated in human clinical trials.
Preclinical Data
The available information on this compound is limited to in vitro and in vivo animal studies.
-
Mechanism of Action: this compound acts as a selective antagonist of the PGF2α receptor.
-
In Vitro Potency: It has been reported to have a high affinity for the human PGF2α receptor, with a Ki (inhibitory constant) of 35 nM.
-
Preclinical Efficacy: In preclinical studies, this compound was shown to inhibit PGF2α-induced inositol (B14025) phosphate (B84403) production and uterine contractions in rats.
Comparative Overview
| Feature | OBE022 (Ebopiprant) | This compound |
| Chemical Class | First-in-class oral, selective PGF2α receptor antagonist | Non-prostanoid, thiazolidinone-based PGF2α receptor antagonist |
| Mechanism of Action | Selective antagonist of the PGF2α receptor | Selective antagonist of the PGF2α receptor |
| Clinical Development Stage | Phase 2a completed; planning for Phase 2b/3 | Preclinical; no evidence of clinical development |
| Therapeutic Indication | Preterm Labor | Not clinically investigated |
| Available Data | Preclinical, Phase 1, and Phase 2a clinical trial data | Limited preclinical in vitro and in vivo animal data |
Table 2: High-Level Comparison of OBE022 and this compound.
Signaling Pathway and Experimental Workflow
Prostaglandin F2α (PGF2α) Receptor Signaling Pathway
Both OBE022 and this compound exert their effects by blocking the PGF2α receptor (FP receptor), a G-protein coupled receptor. Activation of this receptor by its ligand, PGF2α, typically leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). This signaling cascade in the myometrium contributes to uterine contractions.
Experimental Workflow of the PROLONG Phase 2a Trial
The workflow for the PROLONG trial involved several key stages, from patient recruitment to data analysis, to determine the efficacy and safety of OBE022.
Conclusion
The clinical development statuses of OBE022 and this compound are worlds apart. OBE022 has demonstrated promising early signs of efficacy and a favorable safety profile in a Phase 2a clinical trial for the treatment of preterm labor, a condition with significant unmet medical need. In contrast, this compound, despite its potent in vitro activity as a PGF2α receptor antagonist, remains a preclinical entity with no publicly available evidence of advancement into human trials. For researchers and drug development professionals, the story of these two molecules underscores the significant challenges in translating preclinical potency into clinical success. The future of OBE022 will be closely watched as it progresses into later-stage clinical development, offering potential hope for a new treatment paradigm in managing preterm birth.
References
- 1. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 2. ObsEva Presents PROLONG Phase 2a Proof-of-Concept Data on Ebopiprant (OBE022) for the Treatment of Spontaneous Preterm Labor at the RCOG Virtual World Congress 2021 - BioSpace [biospace.com]
- 3. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first‐in‐human trial in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AS604872: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of AS604872, a selective FP receptor antagonist. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate safety measures. Always consult your institution's chemical hygiene plan and the general safety guidelines for handling potent compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from potential splashes.
Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Quantitative Data Summary
For quick reference, the key identifying information for this compound is summarized in the table below.
| Property | Value |
| Chemical Name | (5Z)-7-[(1R,2S,3R,5S)-2-[(2Z)-2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
| CAS Number | 612532-48-6 |
| Molecular Formula | C₂₃H₂₇N₃O₄S |
| Molecular Weight | 457.55 g/mol |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Segregation of waste streams is crucial for proper disposal.
Solid Waste Disposal
Solid waste includes unused or expired this compound powder, as well as any disposable materials that have come into direct contact with the compound.
Experimental Protocol:
-
Collection:
-
Collect unused or expired this compound powder in its original container, if possible, or in a clearly labeled, sealed waste container.
-
All contaminated disposables, such as weigh boats, pipette tips, and gloves, must be collected in a designated, sealable hazardous waste bag or container.
-
-
Labeling:
-
The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount of the compound.
-
-
Storage:
-
Store the sealed solid waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
-
Ensure the container remains closed except when adding waste.
-
Liquid Waste Disposal
Liquid waste includes any solutions containing this compound.
Experimental Protocol:
-
Collection:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Crucially, do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Labeling:
-
The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration of the compound.
-
-
Storage:
-
Store the sealed liquid waste container in a designated SAA, preferably within secondary containment to prevent spills.
-
Keep the container closed at all times except when adding waste.
-
Decontamination of Glassware and Equipment
All non-disposable glassware and equipment that have been in contact with this compound must be decontaminated before reuse or general washing.
Experimental Protocol:
-
Initial Rinse:
-
Rinse the glassware or equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) that will solubilize this compound.
-
Collect this initial rinseate as hazardous liquid waste.
-
-
Secondary Wash:
-
After the initial solvent rinse, wash the glassware and equipment with an appropriate laboratory detergent and water.
-
This secondary wash water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for all hazardous waste containers. Provide them with a complete inventory of the waste being collected. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the proper disposal pathway for this compound, the following workflow diagram has been generated.
Caption: Workflow for the proper disposal of solid and liquid waste of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your institution's specific EHS protocols.
Essential Safety and Handling Protocol for AS604872
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Hazard Identification and Personal Protective Equipment (PPE)
Given that AS604872 is an active pharmacological agent, it should be handled with care to avoid direct contact and inhalation. The primary hazards are associated with the handling of a potent, fine solid powder.
Recommended Personal Protective Equipment (PPE):
A risk assessment is crucial before handling.[1][2] Depending on the scale of the operation and the potential for exposure, the following PPE is recommended:
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne particles and potential splashes of solutions. |
| Body Protection | A dedicated, disposable laboratory coat. | Prevents contamination of personal clothing. It should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or glove box. | Minimizes the risk of inhaling fine powder particles.[2] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects feet from potential spills. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
All handling of the powdered form of this compound should occur in a designated area, such as a certified chemical fume hood or a glove box, to control airborne particles.
-
Use appropriate tools, like spatulas and weighing paper, for transferring the powder.
-
Avoid generating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.
Spill Cleanup:
-
Evacuate and Secure: Evacuate the immediate area of the spill.
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne.
-
Clean the Area: Carefully scoop the material into a labeled, sealed container for hazardous waste. Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be disposed of as hazardous waste.
Disposal Plan:
-
Unused Product: Unwanted or expired this compound must be disposed of as chemical waste.[3]
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, vials, and gloves, should be treated as contaminated waste and disposed of accordingly.[3]
-
Waste Containers: All waste must be collected in designated, sealed, and properly labeled hazardous waste containers.
-
Institutional Guidelines: Always adhere to your institution's and local regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
